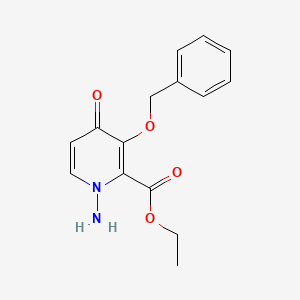

1-(3-Chlorophenyl)-2-phenylethan-1-ol

Overview

Description

1-(3-Chlorophenyl)-2-phenylethan-1-ol, also known as Clenbuterol, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It is widely used in scientific research for its potential therapeutic applications in treating respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD). Clenbuterol has also been investigated for its ability to enhance athletic performance and promote muscle growth. In

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

The conformational landscape of chlorinated 1-phenylethanol derivatives has been thoroughly studied through spectroscopy and theoretical calculations. For example, research on (S)-1-(4-chlorophenyl)ethanol investigated its structure and interactions, utilizing resonant two-photon ionization (R2PI) spectroscopy and time-of-flight mass spectrometry, alongside D-B3LYP/6-31++G** theoretical calculations. These studies provide deep insights into the electron density changes due to chlorine substitution and the effects on molecular interactions such as OH···π and CH···π, highlighting the molecule's unchanged geometry but altered electronic properties compared to its non-halogenated analogs (Rondino et al., 2016).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of 1-(3-Chlorophenyl)-2-phenylethan-1-ol have been engaged in Friedel–Crafts acylation reactions, showcasing their utility in synthesizing complex ketones. These reactions, enhanced by microwave heating, illustrate the compound's role in organic synthesis, providing a pathway to efficiently produce various ketones with potential applications in material science and pharmaceuticals (Mahdi et al., 2011).

Biotransformation and Metabolic Studies

Metabolic studies on similar compounds, such as (±)-1-(4′-chlorophenyl)-2-phenylethanol, with phytopathogenic fungi like Colletotrichum gloeosporioides and Botrytis cinerea, have demonstrated the potential for regioselective monooxygenase-catalyzed hydroxylation. These findings are crucial for understanding the metabolic pathways and enzymatic selectivity, providing valuable insights for biotechnological applications in drug synthesis and environmental bioremediation (Bustillo et al., 2003).

Catalysis and Chemical Transformations

The compound's derivatives have been explored for their catalytic capabilities, such as in dynamic kinetic resolution (DKR) processes. These studies illustrate the compound's potential in enhancing the efficiency and selectivity of chemical transformations, relevant for the production of enantiomerically pure substances used in pharmaceuticals (Shimomura et al., 2015).

Material Science and Photophysical Properties

Research into the photophysical properties of chlorophenyl derivatives has unveiled their potential in material science, particularly in the design of novel organic materials with specific optical properties. For instance, the synthesis and analysis of chlorophyll derivatives with chlorophenyl groups have contributed to the understanding of intramolecular π-conjugation and its impact on absorption and fluorescence spectra, paving the way for the development of new photosensitive materials and dyes (Yamamoto & Tamiaki, 2015).

Mechanism of Action

Target of Action

This compound is known to primarily target the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . The 5-HT2C receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

M-chlorophenylpiperazine, a structurally similar compound, acts as anagonist at the 5-HT2C receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound would bind to the 5-HT2C receptor, mimicking the action of serotonin, and triggering a cellular response.

Biochemical Pathways

The activation of 5-ht2c receptors by m-chlorophenylpiperazine is known to influence several neurotransmitter systems in the brain, including the dopaminergic and adrenergic systems . These systems play key roles in mood regulation, reward, and stress response.

Pharmacokinetics

M-chlorophenylpiperazine, a structurally similar compound, is known to be metabolized in the liver by the enzyme cyp2d6

Result of Action

Activation of 5-ht2c receptors by m-chlorophenylpiperazine can lead to various physiological effects, such as changes in mood and behavior . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans .

properties

IUPAC Name |

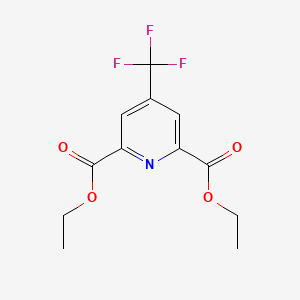

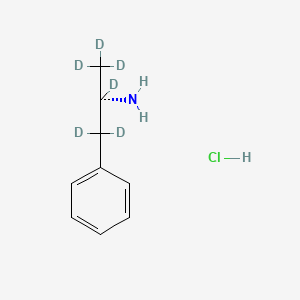

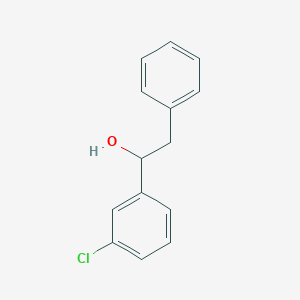

1-(3-chlorophenyl)-2-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10,14,16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTASTNTJCYLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302152 | |

| Record name | α-(3-Chlorophenyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20498-65-1 | |

| Record name | α-(3-Chlorophenyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20498-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(3-Chlorophenyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)

![2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol](/img/structure/B6595163.png)